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Compound of Interest

Compound Name: 1-Bromo-1,1,2,2-tetrafluorobutane

Cat. No.: B145148 Get Quote

The molecular formula C4H5BrF4 represents a variety of structural isomers, each with unique

chemical and physical properties. These isomers are derivatives of butane or isobutane, where

five hydrogen atoms have been substituted by one bromine and four fluorine atoms. The

specific arrangement of these halogen atoms on the carbon skeleton significantly influences

the molecule's polarity, reactivity, and potential biological activity. This guide will focus on the

most well-documented isomers.

Identified Isomers and their Physicochemical
Properties
The following table summarizes the key physical and chemical properties of the identified

isomers of C4H5BrF4. Due to the vast number of potential isomers, this table focuses on those

for which data is available.
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IUPAC
Name

Molecular
Formula

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Density
(g/cm³)

Notes

1-Bromo-

1,1,2,2-

tetrafluorobut

ane

C4H5BrF4 208.98 134-144 1.612

Data

available

from

commercial

suppliers.

1-Bromo-

2,2,3,3-

tetrafluorobut

ane

C4H5BrF4 208.98 Not available Not available

A potential

isomer with

limited data.

2-Bromo-

1,1,1,2-

tetrafluorobut

ane

C4H5BrF4 208.98 Not available Not available

A potential

isomer with

limited data.

3-Bromo-

1,1,2,2-

tetrafluorobut

ane

C4H5BrF4 208.98 Not available Not available

A potential

isomer with

limited data.

4-Bromo-

1,1,2,2-

tetrafluorobut

ane

C4H5BrF4 208.98 Not available Not available

A potential

isomer with

limited data.

Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of

isomers. The following sections would typically contain detailed NMR, IR, and mass

spectrometry data. However, publicly available, experimentally verified spectroscopic data for

the isomers of C4H5BrF4 is limited. Researchers are encouraged to perform their own

analyses for definitive structural confirmation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide information about the number of different

types of hydrogen atoms and their neighboring environments.

¹³C NMR: The carbon NMR spectrum would indicate the number of non-equivalent carbon

atoms.

¹⁹F NMR: The fluorine NMR spectrum is particularly important for fluorinated compounds,

providing detailed information about the fluorine environments and their couplings.

Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for C-H, C-F, and C-Br bonds,

aiding in the confirmation of the functional groups present.

Mass Spectrometry (MS)
Mass spectrometry would determine the molecular weight of the compound and provide a

characteristic fragmentation pattern that can be used to elucidate the structure of the isomer.

Experimental Protocols: Synthesis of
Bromotetrafluorobutane Isomers
Detailed experimental protocols for the synthesis of specific C4H5BrF4 isomers are not widely

published in peer-reviewed literature. However, general synthetic strategies for the preparation

of halogenated alkanes can be adapted. A plausible synthetic route for a

bromotetrafluorobutane isomer could involve the following conceptual steps:

Fluorination of a suitable butane derivative: This could be achieved using a variety of

fluorinating agents, such as hydrogen fluoride or other commercially available reagents. The

starting material would likely be a butane derivative with functional groups amenable to

fluorination.

Bromination: The subsequent introduction of a bromine atom could be accomplished through

radical bromination or by the reaction of a suitable precursor with a brominating agent like N-

bromosuccinimide (NBS).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: The specific reaction conditions, including catalysts, solvents, and temperatures, would

need to be optimized for each specific isomer to achieve a satisfactory yield and purity.

Logical Relationships of C4H5BrF4 Isomers
The structural isomers of C4H5BrF4 can be categorized based on their carbon skeleton and

the position of the halogen substituents. The following diagram illustrates this logical

relationship.

Structural Isomerism of C4H5BrF4

Carbon Skeleton

Positional Isomers on Butane Positional Isomers on Isobutane

C4H5BrF4

Butane (n-butane) Isobutane (2-methylpropane)

1-Bromo-tetrafluorobutanes 2-Bromo-tetrafluorobutanes 3-Bromo-tetrafluorobutanes 4-Bromo-tetrafluorobutanes 1-Bromo-tetrafluoro-2-methylpropanes 2-Bromo-tetrafluoro-2-methylpropanes

e.g., 1-Bromo-2,2,3,3-tetrafluorobutane e.g., 2-Bromo-1,1,1,2-tetrafluorobutane

Click to download full resolution via product page

Caption: Logical relationship of C4H5BrF4 isomers.

Conclusion
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The systematic study of C4H5BrF4 isomers is a complex but important area of organofluorine

chemistry. While a number of potential isomers can be drawn, detailed experimental data is

scarce for most of them. This guide provides a framework for understanding the nomenclature

and properties of these compounds. Further research is needed to synthesize and characterize

the full range of bromotetrafluorobutane isomers to explore their potential applications in

various scientific and industrial fields. It is recommended that any synthesis and

characterization of these compounds be accompanied by thorough spectroscopic analysis to

confirm the identity of the specific isomer.

To cite this document: BenchChem. [Introduction to Bromotetrafluorobutane Isomers].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145148#iupac-name-for-c4h5brf4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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